![molecular formula C16H26ClN3O4S B1398480 [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride CAS No. 1228070-81-2](/img/structure/B1398480.png)
[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride
Overview
Description
[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride is a complex organic compound known for its diverse range of applications in scientific research and industry. This compound is characterized by a piperidine ring substituted with a sulfonyl group, an amino group, and a carbamic acid ester. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in medicinal chemistry, organic synthesis, and other fields.
Preparation Methods
The synthesis of [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride involves several steps. A common synthetic route starts with the preparation of piperidine derivatives, followed by sulfonylation with 4-aminobenzenesulfonyl chloride. The resulting intermediate is then treated with tert-butyl chloroformate to form the carbamic acid ester.
Industrial production methods typically involve optimization of these steps to enhance yield and purity. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation
Can be oxidized to form sulfonic acid derivatives.
Reduction
Reduction reactions may target the amino group, converting it to different functional groups.
Substitution
Nucleophilic substitution reactions often involve the sulfonyl group, producing a range of derivatives.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions vary depending on the specific reactants and conditions used.
Scientific Research Applications
This compound is employed in several scientific research areas:
Chemistry
Used as a building block in organic synthesis to create complex molecules.
Biology
Functions as a chemical probe to study biological pathways and enzyme functions.
Medicine
Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry
Utilized in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring and sulfonyl group can play a crucial role in binding to these targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparing [1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride with similar compounds highlights its unique characteristics:
Similar Compounds
Piperidine derivatives, sulfonyl-substituted compounds, and carbamate esters.
Uniqueness
The combination of these functional groups in one molecule enhances its versatility and reactivity in various chemical and biological contexts.
By understanding the preparation, reactions, and applications of this compound, researchers can harness its potential in diverse fields of study.
Properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S.ClH/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14;/h4-7,13H,8-11,17H2,1-3H3,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJVNTTZIPMZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


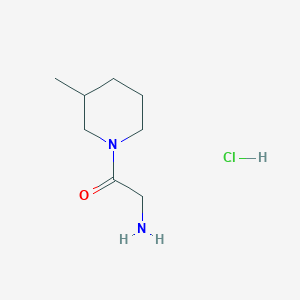

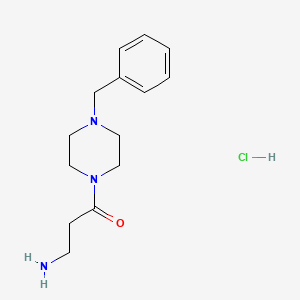
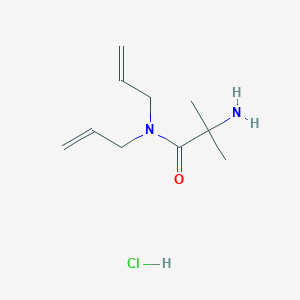
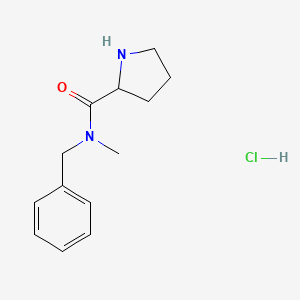
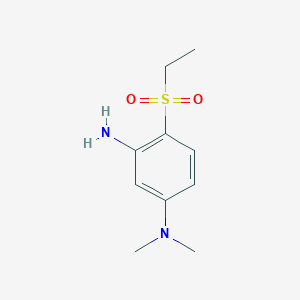
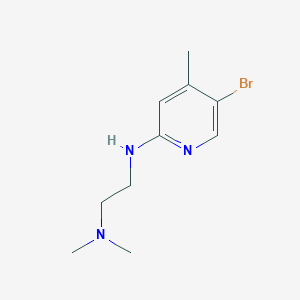
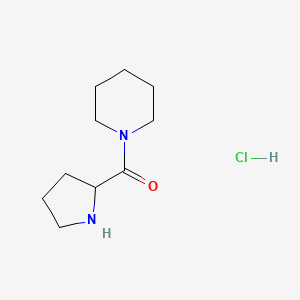

![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
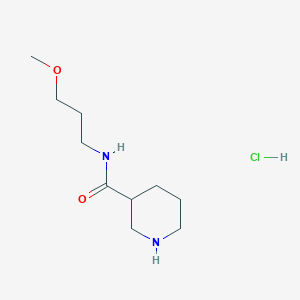
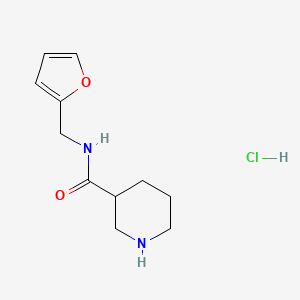
![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)

